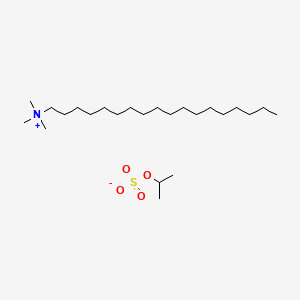
Trimethyl(octadecyl)ammonium isopropyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(octadecyl)ammonium isopropyl sulphate is a quaternary ammonium compound with the molecular formula C24H53NO4S. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic octadecyl chain and a hydrophilic trimethylammonium head, which allows it to interact with both hydrophobic and hydrophilic substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(octadecyl)ammonium isopropyl sulphate typically involves the quaternization of octadecylamine with trimethylamine, followed by the reaction with isopropyl sulphate. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Sometimes, a catalyst like sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Raw Materials: Octadecylamine, trimethylamine, and isopropyl sulphate.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Purification: The product is purified using techniques like crystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(octadecyl)ammonium isopropyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the quaternary ammonium group, although these are less common.
Substitution: The compound can participate in substitution reactions, where the isopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or other alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized quaternary ammonium compounds.
Reduction: Reduced amine derivatives.
Substitution: New quaternary ammonium compounds with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
Trimethyl(octadecyl)ammonium isopropyl sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes and facilitate the extraction of cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of trimethyl(octadecyl)ammonium isopropyl sulphate involves its interaction with lipid membranes and proteins. The compound’s hydrophobic tail inserts into lipid bilayers, disrupting membrane integrity and increasing permeability. This property is particularly useful in applications like cell lysis and drug delivery.
Molecular Targets and Pathways
Lipid Membranes: The primary target of this compound is the lipid bilayer of cell membranes.
Proteins: It can also interact with membrane proteins, altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Trimethyl(octadecyl)ammonium isopropyl sulphate can be compared with other quaternary ammonium compounds, such as:
Hexadecyltrimethylammonium isopropyl sulphate: Similar structure but with a shorter hydrophobic chain.
Trimethyltetradecylammonium isopropyl sulphate: Another similar compound with an even shorter hydrophobic chain.
Uniqueness
The uniqueness of this compound lies in its long hydrophobic chain, which provides superior surfactant properties compared to its shorter-chain counterparts. This makes it particularly effective in applications requiring strong interaction with hydrophobic substances.
List of Similar Compounds
- Hexadecyltrimethylammonium isopropyl sulphate
- Trimethyltetradecylammonium isopropyl sulphate
- Trimethyloctylammonium isopropyl sulphate
Eigenschaften
CAS-Nummer |
78480-18-9 |
|---|---|
Molekularformel |
C24H53NO4S |
Molekulargewicht |
451.7 g/mol |
IUPAC-Name |
propan-2-yl sulfate;trimethyl(octadecyl)azanium |
InChI |
InChI=1S/C21H46N.C3H8O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;1-3(2)7-8(4,5)6/h5-21H2,1-4H3;3H,1-2H3,(H,4,5,6)/q+1;/p-1 |
InChI-Schlüssel |
XOBCXKVCJVXZGZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.CC(C)OS(=O)(=O)[O-] |
Verwandte CAS-Nummern |
15461-40-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


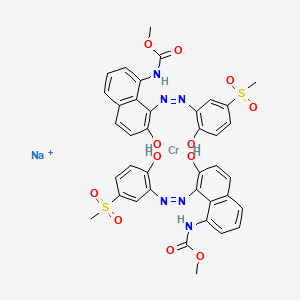
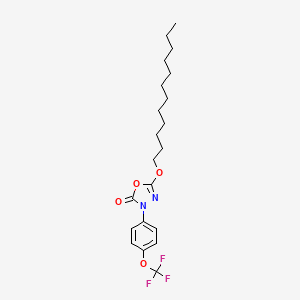

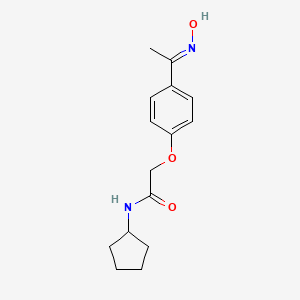
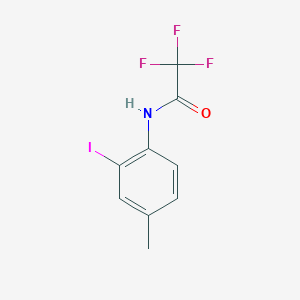

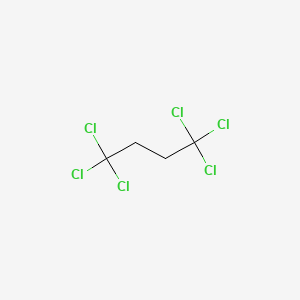
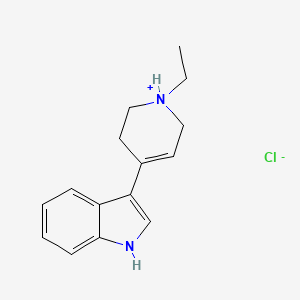



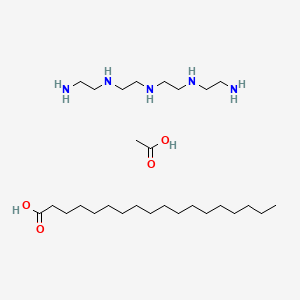

![2,3-Dihydro-1H-benz[e]indene](/img/structure/B13760759.png)
